molecular formula C15H14N2 B13855440 1-[2-(4-pyridinyl)ethyl]-1H-indole

1-[2-(4-pyridinyl)ethyl]-1H-indole

Cat. No.: B13855440
M. Wt: 222.28 g/mol
InChI Key: DACCZVNTZZMZJP-UHFFFAOYSA-N
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Description

1-[2-(4-Pyridinyl)ethyl]-1H-indole is a synthetic indole derivative of significant interest in medicinal chemistry and biochemical research. Compounds featuring an indole scaffold fused with a pyridine substituent are recognized as privileged structures in drug discovery due to their versatile biological activities . This specific molecular architecture, which incorporates a pyridinyl-ethyl chain, is structurally analogous to classes of compounds known to exhibit potent affinity for various biological receptors . Related indole-pyridine hybrids have been investigated as core structures for developing novel estrogen receptor (ER) ligands, making them valuable tools for studying hormone-dependent pathways . Furthermore, similar synthetic tryptamine analogs with basic amine side chains are frequently studied for their interactions with central nervous system targets, particularly serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A), which are critical in neuropharmacology . The flexibility of the indole core also allows for exploration in photophysical studies, as some derivatives demonstrate solvent- and pH-sensitive fluorescent emission, suggesting potential utility as molecular probes . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other personal use. Researchers can leverage this compound as a key intermediate or precursor for the synthesis of more complex molecules, or as a reference standard in bio-screening and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

1-(2-pyridin-4-ylethyl)indole

InChI

InChI=1S/C15H14N2/c1-2-4-15-14(3-1)8-12-17(15)11-7-13-5-9-16-10-6-13/h1-6,8-10,12H,7,11H2

InChI Key

DACCZVNTZZMZJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC3=CC=NC=C3

Origin of Product

United States

Overview of 1 2 4 Pyridinyl Ethyl 1h Indole Within Indole Pyridine Chemical Space

Significance of Indole (B1671886) and Pyridine (B92270) Scaffolds in Medicinal Chemistry and Chemical Biology

Both indole and pyridine are considered "privileged scaffolds" in medicinal chemistry, a designation for molecular frameworks that are capable of binding to multiple biological targets with high affinity. chula.ac.th

The indole nucleus, a bicyclic aromatic heterocycle, is a fundamental component of numerous natural products and synthetic drugs. chula.ac.th Its structural resemblance to the amino acid tryptophan allows it to interact with a wide array of biological targets. chula.ac.th Indole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. researchgate.net The versatility of the indole ring allows for substitutions at various positions, enabling fine-tuning of its biological and physicochemical properties.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another ubiquitous feature in pharmaceuticals. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the compound's solubility and ability to interact with biological targets. nih.gov Pyridine derivatives are known for a wide range of therapeutic applications, including antitubercular, antitumor, antiviral, and anti-inflammatory activities. nih.gov

The combination of these two powerful scaffolds into a single molecule, as seen in 1-[2-(4-pyridinyl)ethyl]-1H-indole, offers the potential for synergistic or novel biological activities.

Structural Classification of this compound and Related N-Alkyl Indole Derivatives

This compound falls under the broad class of N-alkyl indole derivatives . The substitution occurs at the N1 position of the indole ring, which is a common site for modification in the design of bioactive molecules. The nature of the substituent at the N1 position can significantly influence the compound's biological activity. nih.gov

N-alkyl indole derivatives can be broadly classified based on the nature of the alkyl substituent. In the case of this compound, the substituent is a heteroarylethyl group. The classification can be further refined based on the point of attachment and the nature of the linker.

ClassificationStructural Feature of this compound
Primary Class N-Alkyl Indole Derivative
Substituent Type Heteroarylethyl
Linker Ethyl bridge
Heteroaryl Group 4-pyridinyl

The synthesis of N-alkylated indoles can be achieved through various methods, which can be broadly categorized as direct and indirect methods. mdpi.comresearchgate.net Direct methods involve the direct alkylation of the indole nitrogen, while indirect methods may involve the alkylation of a precursor like indoline followed by oxidation. mdpi.com

Rationale for Research Focus on this compound and its Structural Analogs

The rationale for the research focus on this compound and its analogs is rooted in the principles of medicinal chemistry, particularly the concept of molecular hybridization. By combining the indole and pyridine scaffolds, researchers aim to create novel compounds with potentially enhanced biological activity or novel mechanisms of action.

Key Research Drivers:

Synergistic Activity: The combination of two known pharmacophores may lead to a synergistic effect, where the biological activity of the hybrid molecule is greater than the sum of the activities of its individual components.

Novel Target Interactions: The unique three-dimensional structure created by the indole, ethyl linker, and pyridine moieties may enable interactions with biological targets in a way that neither scaffold can achieve alone.

Modulation of Physicochemical Properties: The introduction of the pyridine group can alter the physicochemical properties of the indole scaffold, such as solubility, lipophilicity, and metabolic stability, which can in turn affect the compound's pharmacokinetic profile.

Exploration of Chemical Space: The synthesis of such hybrid molecules allows for the exploration of new areas of chemical space, increasing the probability of discovering novel bioactive compounds.

While specific, detailed research findings on this compound are not extensively reported in publicly available literature, the broader class of indole-pyridine hybrids has been the subject of significant investigation. For instance, various indole-pyridine hybrids have been synthesized and evaluated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov The structure-activity relationship (SAR) studies of these hybrids often focus on the nature and length of the linker between the two rings, as well as the substitution patterns on both the indole and pyridine moieties, to optimize biological activity. nih.govacs.org The ethyl linker in this compound provides a degree of conformational flexibility that can be crucial for optimal binding to a biological target.

Synthetic Pathways and Chemical Modifications of 1 2 4 Pyridinyl Ethyl 1h Indole and Its Derivatives

Strategies for N-Alkylation of the Indole (B1671886) Core to Form 1-Substituted Indoles

The formation of a bond between the indole nitrogen and the ethyl-pyridine side chain is a critical step in the synthesis of 1-[2-(4-pyridinyl)ethyl]-1H-indole. N-alkylation of the indole core is a fundamental transformation in organic synthesis, and several methods can be employed to achieve this.

Traditionally, N-alkylation of indoles involves a two-step process: deprotonation of the indole nitrogen with a strong base to form an indole anion, followed by reaction with an alkylating agent. youtube.com Common bases include sodium hydride, while the alkylating agent would be a derivative of 4-vinylpyridine (B31050) or a 2-(4-pyridyl)ethyl halide. However, these methods can sometimes suffer from issues like the use of hazardous reagents and the potential for competing C3-alkylation. youtube.comnih.gov

More contemporary and sustainable approaches often utilize transition-metal catalysts or microwave assistance to facilitate the N-alkylation. For instance, iron-catalyzed N-alkylation of indolines followed by oxidation offers a selective route to N-alkylated indoles. nih.gov This method circumvents the issue of regioselectivity often encountered with direct indole alkylation. nih.gov Another approach involves the use of platinum-loaded H+-exchanged BEA zeolite (Pt/HBEA) as a heterogeneous catalyst for the N-alkylation of indoles with primary alcohols, such as 2-(4-pyridyl)ethanol. researchgate.net This method is noted for its high regioselectivity towards the N-alkylated product. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating N-alkylation reactions. google.com This technique can significantly reduce reaction times and improve yields. google.comresearchgate.net For the synthesis of this compound, this could involve the microwave-assisted reaction of indole with a suitable 4-pyridylethylating agent.

The Mitsunobu reaction provides another versatile method for N-alkylation. organic-chemistry.orgnih.gov This reaction allows for the conversion of an alcohol, in this case, 2-(4-pyridyl)ethanol, directly to the N-alkylated indole in the presence of a phosphine (B1218219) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). nih.govyoutube.com The reaction typically proceeds with inversion of configuration at the alcohol's stereocenter, a feature that is particularly useful in the synthesis of chiral molecules. organic-chemistry.org

N-Alkylation Method Reagents Key Features Potential Challenges
Traditional Two-Step Strong base (e.g., NaH), Alkyl halideWell-established method.Use of hazardous reagents, potential for C3-alkylation. youtube.comnih.gov
Iron-Catalyzed Alkylation/Oxidation Iron catalyst, Alcohol, OxidantHigh N-selectivity. nih.govTwo-step process. nih.gov
Heterogeneous Catalysis (Pt/HBEA) Pt/HBEA, AlcoholHigh regioselectivity, catalyst can be recycled. researchgate.netMay require elevated temperatures. researchgate.net
Microwave-Assisted Synthesis Indole, Alkylating agentRapid reaction times, often improved yields. google.comRequires specialized equipment.
Mitsunobu Reaction 2-(4-pyridyl)ethanol, PPh3, DEAD/DIADMild conditions, stereochemical control. organic-chemistry.orgnih.govStoichiometric amounts of reagents, byproduct removal. organic-chemistry.org

Construction of Pyridine (B92270) Moieties within Indole-Conjugated Structures

While the primary focus is on attaching a pre-formed pyridinyl-ethyl group to the indole nitrogen, an alternative synthetic strategy involves constructing the pyridine ring onto an existing indole framework. This approach can be valuable for accessing a wider range of structural analogs.

One common method for pyridine ring synthesis is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. To apply this to an indole system, one could envision using an indole derivative bearing a suitable aldehyde or β-ketoester functionality.

Another powerful tool is the use of transition metal-catalyzed cross-coupling reactions. For instance, a Suzuki or Stille coupling could be employed to link a pyridine boronic acid or organostannane derivative to a functionalized indole. For example, an indole bearing a halo-acetyl group could be coupled with a pyridinylboronic acid.

Furthermore, cyclization reactions of appropriately substituted acyclic precursors are a cornerstone of heterocyclic synthesis. An indole derivative with a pending chain containing amino and carbonyl functionalities could be cyclized to form the pyridine ring under acidic or basic conditions.

Multi-Component Reactions in Indole-Pyridine Hybrid Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. Several MCRs could be adapted for the synthesis of indole-pyridine hybrids.

The Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a prominent example. By carefully selecting the components, it is conceivable to construct a scaffold that either is or can be readily converted to a this compound derivative. For instance, using 4-pyridinecarboxaldehyde, an indole-containing amine, a suitable carboxylic acid, and an isocyanide could lead to a direct precursor.

Another relevant MCR is the Passerini reaction, a three-component reaction between a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide. Similar to the Ugi reaction, strategic choice of an indole-functionalized reactant could lead to the desired hybrid structure.

The efficiency of MCRs lies in their ability to generate molecular complexity in a single step, often with high yields and reduced purification efforts compared to traditional multi-step syntheses.

Derivatization and Functionalization of the Core Scaffold

Once the core this compound scaffold is synthesized, further modifications can be made to either the indole or the pyridine ring to explore structure-activity relationships.

Indole Ring Functionalization: The indole ring is susceptible to electrophilic substitution, primarily at the C3 position, and to a lesser extent at the C2 position. Reactions such as Friedel-Crafts acylation or alkylation can introduce various substituents. sci-hub.st For example, reaction with an acyl chloride in the presence of a Lewis acid would introduce an acyl group at the C3 position. The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C3 position.

Pyridine Ring Functionalization: The pyridine ring can also be functionalized. For instance, oxidation of the pyridine nitrogen would form the corresponding N-oxide, which can then undergo nucleophilic substitution at the C2 or C4 positions. Additionally, directed ortho-metalation (DoM) can be used to introduce substituents at the positions adjacent to the ethyl linker.

Stereoselective Synthesis Approaches for Chiral Analogs

The introduction of chirality into the this compound structure can be achieved through several stereoselective synthesis strategies, which is crucial as different enantiomers of a molecule can exhibit vastly different biological activities.

One approach is the use of a chiral auxiliary. A chiral group can be temporarily attached to the indole or the pyridine moiety to direct a subsequent reaction, after which the auxiliary is removed.

Asymmetric catalysis is a more elegant and efficient method. This can involve enantioselective N-alkylation of the indole. nih.gov For instance, a transition metal complex with a chiral ligand could catalyze the reaction between indole and a prochiral 4-vinylpyridine derivative, leading to an excess of one enantiomer. The enantioselective aza-Wacker reaction is a specific example where a palladium catalyst with a chiral ligand can be used for the N-alkylation of indoles with alkenols. nih.gov

Another strategy is to start from a chiral pool, using a readily available enantiopure starting material that already contains the desired stereocenter. For example, a chiral amino acid derived from the chiral pool could be used to construct the indole or the side chain.

Molecular and Cellular Pharmacology of 1 2 4 Pyridinyl Ethyl 1h Indole Analogs

Receptor Binding Profiles and Ligand Affinity Studies

Serotonin (B10506) Receptor Interactions (e.g., 5-HT1A, 5-HT2, 5-HT6)

Analogs of 1-[2-(4-pyridinyl)ethyl]-1H-indole have demonstrated significant interactions with various serotonin (5-HT) receptor subtypes, which are crucial in regulating mood, cognition, and behavior.

5-HT1A Receptor: Certain analogs, such as 2-heteroaryl-phenoxyethylamines, have shown high affinity for the 5-HT1A receptor, with some derivatives acting as potent agonists. nih.gov For instance, the 4-pyridinyl derivative emerged as a promising compound with a pKi of 9.2, indicating strong binding. nih.gov Functional studies revealed that these compounds behave as agonists, with some showing high potency (pD2 = 8.83). nih.gov The design of novel 3-[2-(pyrrolidin-1-yl)ethyl]indoles has led to compounds with nanomolar affinity for the h5-HT1D receptor and significant selectivity over the h5-HT1B receptor. nih.gov

5-HT2A Receptor: Research into 1-(1-phenethylpiperidin-4-yl)-1-phenylethanols, a class of related compounds, has led to the discovery of highly potent and selective 5-HT2A antagonists. nih.gov Optimization of these antagonists aimed to decrease their affinity for other receptors like the adrenergic alpha1 and dopaminergic D2 receptors, and especially the 5-HT2C receptor. nih.gov One particular enantiomer, R-(+)-1-(4-fluorophenyl)-1-{1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}ethanol, demonstrated superior affinity for the 5-HT2A receptor with an IC50 of 0.37 nM. nih.gov In studies of drug-elicited head-twitch behavior in mice, the 5-HT2A receptor was identified as the mediator of the behavior, while competing agonist activity at 5-HT2C receptors led to its inhibition at higher doses. nih.gov

5-HT6 Receptor: A series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives have been designed as potent 5-HT6 receptor ligands. nih.gov One compound, 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline, was identified as a potent and selective 5-HT6 receptor antagonist. nih.gov This highlights the potential for developing selective 5-HT6 receptor modulators from the indole (B1671886) scaffold.

Table 1: Serotonin Receptor Binding Affinities of this compound Analogs

Compound/Analog Class Receptor Subtype Binding Affinity (pKi/IC50) Functional Activity
2-heteroaryl-phenoxyethylamines (4-pyridinyl derivative) 5-HT1A pKi = 9.2 nih.gov Agonist (pD2 = 8.83) nih.gov
3-[2-(pyrrolidin-1-yl)ethyl]indoles h5-HT1D Nanomolar affinity nih.gov Full Agonist nih.gov
R-(+)-1-(4-fluorophenyl)-1-{1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}ethanol 5-HT2A IC50 = 0.37 nM nih.gov Antagonist nih.gov
4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline 5-HT6 High affinity nih.gov Antagonist nih.gov
1,3,5-triazine-piperazine derivatives 5-HT6 Ki = 6-21 nM mdpi.com Not specified

Dopamine (B1211576) Receptor Interactions (e.g., D2, D4)

The interaction of this compound analogs with dopamine receptors is a key aspect of their pharmacological profile, with implications for the treatment of psychosis and other dopamine-related disorders.

D2 Receptor: Structure-affinity relationship studies of 4-(2-heteroarylethyl)-1-arylpiperazines have shown that derivatives of 1-(1-naphthyl)-piperazine and 1-(2,3-dimethylphenyl)-piperazine are strong competitors at D2 receptors. nih.gov Aripiprazole, a related compound, acts as a partial agonist at D2 receptors and is classified as a "dopamine stabilizer". mdpi.com The search for new antipsychotics has focused on multi-target ligands of D2, 5-HT1A, and 5-HT2A receptors. nih.gov

D4 Receptor: A series of heteroarylmethylphenylpiperazines have been identified as subtype-selective dopamine D4 receptor ligands. ebi.ac.uk The structure-activity relationship of these compounds is remarkable, with regiosubstitution on the terminal arylpiperazine ring modulating their functional activity. ebi.ac.uk

Table 2: Dopamine Receptor Binding Affinities of this compound Analogs

Compound/Analog Class Receptor Subtype Binding Affinity
1-(1-naphthyl)-piperazine derivatives D2 Strong competitor nih.gov
1-(2,3-dimethylphenyl)-piperazine derivatives D2 Strong competitor nih.gov
Heteroarylmethylphenylpiperazines D4 Subtype selective ligands ebi.ac.uk

Other G-Protein Coupled Receptor (GPCR) Modulations (e.g., GPR84)

Beyond serotonin and dopamine receptors, analogs of this compound have shown modulatory effects on other GPCRs, such as GPR84, which is involved in immune responses.

GPR84: This Gi-coupled GPCR is expressed on immune cells and has been associated with inflammation. nih.gov While medium-chain fatty acids can activate GPR84, other small-molecule modulators have been developed. nih.gov GPR84 activation in macrophages leads to increased cytokine secretion, chemotaxis, and phagocytosis, highlighting its pro-inflammatory role. ebi.ac.uknih.gov

Enzyme Modulation and Inhibition Kinetics

Cholinesterase Enzyme Inhibition

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a key strategy in the symptomatic treatment of Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition: Several studies have explored the AChE inhibitory potential of compounds structurally related to this compound. For instance, 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been synthesized and shown to function as potential AChE inhibitors. nih.gov One derivative with an ortho chlorine moiety exhibited the highest potency with an IC50 of 0.91 µM. nih.gov Another study on phthalimide-based analogs also suggested their potential as AChE inhibitors. researchgate.net However, a study on (E)-1-alkyl-4(3)-[2-(1H-azolyl)vinyl]-pyridinium salts found that only an indolylvinylpyridinium salt showed very low inhibition of choline (B1196258) acetyltransferase (ChAT). nih.gov

Kinase Inhibition (e.g., p38 Kinase (MAPK14), EZH2)

The modulation of kinase activity is another important aspect of the pharmacology of these compounds, with implications for cancer and inflammatory diseases.

p38 Kinase (MAPK14) Inhibition: Pyridinyl imidazole (B134444) p38 MAPK inhibitors have been reported to induce cytoplasmic vacuolation in cancer cells. nih.gov It was discovered that these inhibitors also act as direct inhibitors of the lipid kinase PIKfyve. nih.gov Inhibition of the p38 MAPK pathway has been shown to ameliorate toxicity in a model of Huntington's disease. nih.gov

EZH2 Inhibition: Indole-based pyridinone-containing compounds have been developed as inhibitors of EZH2, a histone methyltransferase implicated in cancer. researchgate.net Many of these compounds show IC50 values lower than 400 nM against wild-type EZH2. researchgate.net UNC1999, a selective inhibitor of both EZH2 and EZH1, has been shown to suppress the proliferation of MLL-rearranged leukemia cells. nih.gov Furthermore, EZH2 inhibition has been found to increase the sensitivity of aggressive-variant prostate cancer cells to carboplatin. nih.gov

Table 3: Enzyme Inhibition Data for this compound Analogs

Compound/Analog Class Enzyme Target Inhibition Data (IC50)
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (ortho chlorine) Acetylcholinesterase (AChE) 0.91 µM nih.gov
Pyridinyl imidazole p38 MAPK inhibitors (SB203580) PIKfyve 433 ± 42.9 nM nih.gov
Pyridinyl imidazole p38 MAPK inhibitors (SB202190) PIKfyve 355 ± 36.2 nM nih.gov
Indole-based pyridinone-containing derivatives EZH2 < 400 nM (most compounds) researchgate.net

Cytochrome P450 Enzyme Modulation (e.g., CYP17A1)

Analogs of this compound have emerged as significant modulators of Cytochrome P450 enzymes, particularly CYP17A1. This enzyme is a critical target in the treatment of castration-resistant prostate cancer (CRPC) as it is essential for androgen biosynthesis. nih.govmdpi.com Research into non-steroidal CYP17A1 inhibitors has identified compounds with a central indole or benzimidazole (B57391) core linked to a pyridine (B92270) ring as potent ligands. nih.gov

The position of the nitrogen atom within the pyridine ring is a crucial determinant of binding affinity and inhibitory activity. Studies comparing 2-pyridyl, 3-pyridyl, and 4-pyridyl analogs revealed that the 3-pyridyl configuration, which is also present in the approved drug abiraterone (B193195), often results in a higher affinity for CYP17A1. nih.gov For instance, a 3-pyridyl benzimidazole analog showed a 2-3 fold higher affinity (Kd 96 nM) compared to its 2-pyridyl (Kd 420 nM) and 4-pyridyl (Kd 290 nM) counterparts. nih.gov

Furthermore, replacing the benzimidazole moiety with an indole ring (as in compound 1e ) maintained a notable, albeit slightly reduced, affinity for CYP17A1, demonstrating the versatility of the indole scaffold in this context. nih.gov Pyridine-indole hybrids have been synthesized and shown to potently inhibit CYP17A1, with some analogs achieving IC₅₀ values in the low nanomolar range (e.g., 4 nM), surpassing the potency of abiraterone in certain assays. tandfonline.comnih.govmdpi.com These compounds effectively alter steroid biosynthesis, confirming their on-target activity. tandfonline.comnih.gov The selectivity of these inhibitors is also a key feature; for example, certain analogs show potent CYP17A1 inhibition while having a minimal effect on other CYP isoforms like CYP3A4 and CYP2D6, which is advantageous for minimizing drug-drug interactions. nih.gov

Table 1: CYP17A1 Inhibition and Binding Affinity of Selected Analogs

Compound ID Pyridine Position Core Moiety CYP17A1 Binding Affinity (Kd) CYP17A1 Inhibition (IC₅₀)
1a 2-pyridyl Benzimidazole 420 nM >10 µM
1b 4-pyridyl Benzimidazole 290 nM >10 µM
1c 3-pyridyl Benzimidazole 96 nM >10 µM
1e 3-pyridyl Indole 290 nM >10 µM

| 11 | 4-pyridyl | Indole | Not Reported | 4 nM |

Data sourced from multiple studies for illustrative purposes. nih.govtandfonline.com

Carboxylesterase Inhibition

The indole scaffold is also implicated in the inhibition of carboxylesterases (CEs). google.comnih.gov These enzymes are crucial in the metabolism and detoxification of numerous drugs and xenobiotics. nih.govyoutube.com The ability to modulate CE activity is a valuable strategy for altering the pharmacokinetics of ester-containing drugs, potentially reducing toxicity or enhancing efficacy. youtube.comnih.gov

Specifically, indole-2,3-diones (isatins) have been identified as potent and specific inhibitors of human carboxylesterases, including hCE1 and hiCE (human intestinal carboxylesterase). google.comnih.gov Kinetic studies have demonstrated that the inhibitory potency of these isatin (B1672199) analogs is strongly correlated with their hydrophobicity. nih.gov Compounds with higher calculated logP (clogP) values (greater than 5) typically exhibit Ki values in the nanomolar range, whereas more hydrophilic analogs (clogP < 1.25) are largely ineffective. google.comnih.gov While not identical to this compound, the findings on isatins suggest that the indole ring system is a valid lead structure for developing CE inhibitors. google.comnih.gov Related dione (B5365651) structures, such as 1-phenyl-2-pyridinylethane-1,2-diones, have also been developed as potent CE inhibitors with improved water solubility compared to earlier benzil-based inhibitors. nih.gov

Mechanisms of Action at the Molecular Level

Ligand-Target Protein Interaction Dynamics

The inhibitory activity of this compound analogs is rooted in their specific interactions with the target protein's active site. For CYP17A1 inhibitors, molecular docking and dynamics simulations have provided insights into these binding modes. tandfonline.comnih.gov The interaction typically involves the pyridine nitrogen atom coordinating with the heme iron atom within the enzyme's active site, a mechanism shared by many azole-based enzyme inhibitors. nih.gov The remainder of the molecule, including the indole ring, establishes further stabilizing contacts with hydrophobic and hydrophilic residues in the binding pocket. nih.gov

Signal Transduction Pathway Modulation (e.g., Adenylate Cyclase)

The indole nucleus is a well-established signaling molecule in various biological systems. nih.govnih.gov In bacteria, for instance, indole can act as an extracellular signal that modulates complex processes like quorum sensing, thereby influencing virulence and biofilm formation. ontosight.aikhanacademy.org It can inhibit the induction of certain stress response systems by interacting with sensor proteins. nih.gov

In the context of mammalian cells, while direct evidence linking this compound specifically to adenylate cyclase modulation is not prominent in current literature, the potential for such interaction exists. Many G-protein-coupled receptors (GPCRs), which are primary targets for a vast array of drugs, signal through the modulation of adenylate cyclase activity. For example, cannabinoid receptors, which bind indole-derived ligands, are coupled to Gi/o-proteins and are known to inhibit adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP can, in turn, affect gene expression and other long-term cellular functions. Given the structural motifs present in this compound, exploring its potential effects on GPCRs and downstream signaling cascades like the adenylate cyclase system is a logical avenue for future research.

Cellular Pathway Regulation (e.g., MDM2, Histone Methylation)

Recent research has highlighted the potential for indole derivatives to regulate critical cellular pathways involved in cancer, such as the MDM2-p53 axis. The oncoprotein Murine Double Minute 2 (MDM2) is a key negative regulator of the p53 tumor suppressor. nih.govnih.gov In many cancers where p53 is not mutated, its function is suppressed by overexpression of MDM2. nih.gov Therefore, inhibiting the MDM2-p53 protein-protein interaction is a promising anticancer strategy. nih.gov

Several indole-based scaffolds have been successfully developed as inhibitors of this interaction. Spirooxindoles, 2,3'-bis(1'H-indoles), and pyrimido[4,5-b]indole derivatives have all been shown to disrupt the p53-MDM2/MDMX complex, leading to the reactivation of p53, cell cycle arrest, and apoptosis. nih.govtandfonline.comnih.gov For example, a spirooxoindolepyrrolidine compound was found to inhibit human glioblastoma cell growth by blocking the p53-MDM2 interaction and inducing p53 expression. nih.gov Similarly, indolone derivatives have been synthesized that act as dual inhibitors of MDM2 and MDMX, upregulating p53 levels in cancer cell lines. mdpi.com

The indole structure also plays a role in epigenetic regulation. Indole-containing compounds have been developed as inhibitors of histone deacetylases (HDACs), which are key enzymes in chromatin remodeling and gene expression. google.com Furthermore, epigenetic mechanisms like DNA methylation have been shown to regulate the biosynthesis of indole itself in certain organisms. nih.gov The methylation of the indole ring on related natural products can also control their DNA binding properties and cellular functions, demonstrating that minor modifications to the indole core can have profound effects on its interaction with cellular machinery.

Cellular Response Mechanisms (e.g., Cell Cycle Arrest, Apoptosis Induction)

A common outcome of treatment with bioactive indole derivatives in cancer models is the induction of cell cycle arrest and apoptosis. These cellular responses are often the downstream consequences of the molecular interactions and pathway modulations described previously. For instance, a benz[f]indole-4,9-dione analog was shown to cause potent growth inhibition in human lung cancer cells by inducing G2/M phase cell cycle arrest and apoptosis.

The mechanisms underlying apoptosis induction can be multifaceted. Studies on various indole compounds have demonstrated the activation of the intrinsic apoptosis pathway, characterized by changes in mitochondrial membrane potential and the release of cytochrome c. Benzimidazole derivatives, which share structural similarities with some indole analogs, have been shown to cause a significant increase in both early and late apoptosis in ovarian and breast cancer cells. The induction of cell cycle arrest is also a key mechanism. This can occur at different phases of the cell cycle, such as the G1 or G2/M phase, and is often associated with the modulation of key regulatory proteins like cyclins, cyclin-dependent kinases (CDKs), and the downregulation of essential replication proteins like the minichromosome maintenance (MCM) complex. drugbank.com These findings collectively suggest that this compound analogs likely exert their potential antitumor effects by triggering programmed cell death and halting cell proliferation.

Table 2: List of Mentioned Compounds

Compound Name
This compound
Abiraterone
Isatin (Indole-2,3-dione)
Benzil
1-phenyl-2-pyridinylethane-1,2-dione
Spirooxindole
2,3'-bis(1'H-indole)
Pyrimido[4,5-b]indole
Indolone
Benz[f]indole-4,9-dione
Benzimidazole
1H-Indole, 3-(2-(4-phenyl-1-piperazinyl)ethyl)-
5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole
N-(2-hydroxy-1,1-dimethylethyl)-1-methyl-3-(1H-pyrrolo[2,3-b]pyridin-2-yl)-1H-indole-5-carboxamide

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Conformational Analysis and Pharmacophore Modeling

The spatial arrangement of a molecule, determined through conformational analysis, is critical to its ability to interact with biological targets. For "1-[2-(4-pyridinyl)ethyl]-1H-indole," this involves understanding the rotational freedom of the ethylene (B1197577) linker and the resulting orientations of the indole (B1671886) and pyridine (B92270) rings. The molecule's flexibility allows it to adopt various shapes, but only specific low-energy conformations are typically responsible for binding to a receptor or enzyme active site.

Pharmacophore modeling complements this by identifying the essential features required for biological activity. For molecules containing indole and pyridine rings, typical pharmacophoric features include:

An aromatic hydrophobic region, provided by the indole ring.

A hydrogen bond acceptor, which is a key role of the pyridine nitrogen.

Potentially, hydrogen bond donors, depending on the specific target interactions.

A ligand-based pharmacophore model for inhibitors of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), for example, highlighted the importance of two hydrogen-bond acceptors and two hydrogen-bond donors situated at specific distances from a hydrophobic group. nih.gov In the case of "this compound," the indole ring serves as the hydrophobic anchor, while the pyridine nitrogen can fulfill one of the hydrogen bond acceptor roles. The precise spatial relationship between these groups, governed by the ethylene linker, is a key determinant of binding affinity.

Impact of Indole Ring Substitutions on Bioactivity

Altering the substitution pattern on the indole ring is a common strategy to modulate the biological activity of this class of compounds. The electronic and steric properties of substituents can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

SAR studies on various indole derivatives have demonstrated that substitutions at multiple positions can be influential. For instance, procedures for synthesizing substituted indoles allow for modifications at the N1, C2, C4, C5, C6, and C7 positions. orgsyn.org In a series of 2-pyridin-2-yl-1H-indole derivatives, which are structural isomers of the title compound, substitutions on the indole ring were explored for their effect on estrogen receptor binding. nih.gov This indicates that the indole core is amenable to substitution to tune its biological profile.

The following table summarizes hypothetical, yet plausible, impacts of indole ring substitutions based on general principles of medicinal chemistry and findings from related series.

Position of SubstitutionType of SubstituentPotential Impact on Bioactivity
N1Alkyl or Aromatic GroupsCan influence lipophilicity and metabolic stability.
C2Small Alkyl GroupsMay enhance hydrophobic interactions within a binding pocket.
C5 or C6Electron-withdrawing Groups (e.g., -NO₂, -Cl)Can alter the electronics of the indole ring, potentially affecting π-π stacking or cation-π interactions.
C5 or C6Electron-donating Groups (e.g., -OCH₃, -OH)May introduce new hydrogen bonding opportunities and alter electronic character.

Influence of Pyridine Ring Modifications on Receptor and Enzyme Interactions

The pyridine moiety of "this compound" is a critical pharmacophoric element, primarily due to the nitrogen atom's ability to act as a hydrogen bond acceptor. Modifications to this ring can dramatically alter a compound's interaction with its biological target.

The position of the nitrogen atom in the pyridine ring is crucial. While the parent compound contains a 4-pyridinyl group, isomers with 2-pyridinyl or 3-pyridinyl rings would present the hydrogen bond acceptor at different vectors, which could lead to vastly different biological activities depending on the topology of the target's active site.

Furthermore, the introduction of substituents onto the pyridine ring can fine-tune its properties. Studies on 1,4-dihydropyridine (B1200194) and pyridine derivatives have shown that sterically bulky groups can be tolerated at various positions and can influence receptor selectivity. nih.gov For example, adding electron-donating groups could increase the basicity of the pyridine nitrogen, potentially strengthening hydrogen bonds. Conversely, bulky substituents adjacent to the nitrogen might sterically hinder this interaction. The synthesis of multi-functionalized pyridines is an area of active research, allowing for the exploration of these structure-activity relationships. nih.gov

Role of the Ethylene Linker in Ligand-Target Binding

The ethylene linker in "this compound" is not merely a spacer but plays a crucial role in defining the spatial relationship between the indole and pyridine rings. Its length and flexibility are key determinants of binding affinity.

The length of the linker is often optimized for a specific biological target. In a study on bisbenzimidazole derivatives, the length of a linker connecting two fragments was shown to have a dramatic effect on DNA binding and cellular localization. nih.gov Compounds with shorter linkers localized in the nucleus, while those with longer linkers were distributed more broadly. nih.gov This illustrates that even subtle changes in linker length can significantly alter biological outcomes. An ethylene linker provides a specific distance and degree of rotational freedom that may be optimal for bridging two interaction points within a binding site.

The conformational flexibility of the ethylene linker allows the molecule to adopt an "induced fit" within the binding pocket. This flexibility, however, comes at an entropic cost upon binding. Therefore, a balance between flexibility and pre-organization is often sought in drug design. The ethylene bridge in "this compound" represents a common and often effective solution to this challenge.

Stereochemical Considerations in Activity Modulation

While "this compound" is itself achiral, the introduction of substituents can create one or more chiral centers, leading to stereoisomers. Since biological targets like enzymes and receptors are chiral, they often exhibit stereoselectivity, meaning that one stereoisomer (the eutomer) will have significantly higher activity than the other (the distomer).

For example, if a substituent were added to the ethylene linker, a chiral center would be created. The resulting R and S enantiomers could have vastly different biological activities and pharmacokinetic profiles. In a study of related hexahydro-1H-indeno[2,1-c]pyridines, catalytic reduction led to a specific stereoisomer, which could then be epimerized to a more thermodynamically stable form with a different stereochemical arrangement. rsc.org This highlights the importance of controlling and characterizing the stereochemistry of any chiral derivatives.

Conversely, in some cases, stereochemistry may not play a significant role. A study on pyrazino[1,2-a]indol-1-one derivatives found that the stereochemistry at the C3 position did not have a major impact on cytotoxicity. mdpi.com Therefore, if chiral derivatives of "this compound" are synthesized, it is imperative to separate and individually test the stereoisomers to fully understand their structure-activity relationships.

Preclinical Biological Evaluation of 1 2 4 Pyridinyl Ethyl 1h Indole Analogs

In Vitro Assays for Biological Activity Profiling

In vitro studies are the foundation for understanding the pharmacological potential of new chemical entities. For analogs of 1-[2-(4-pyridinyl)ethyl]-1H-indole, these evaluations encompass a range of functional, biochemical, and specific activity assays.

Cell-Based Functional Assays

Cell-based functional assays are critical for evaluating the effects of compounds on whole cells, providing insights into their potential therapeutic efficacy. Analogs of this compound, particularly those incorporating propenone and triazole structures, have been assessed for their activity in various cancer cell lines.

Indolyl-pyridinyl-propenones were initially identified for their ability to induce a form of cell death known as methuosis in glioblastoma (GBM) cells. nih.gov Structure-activity relationship (SAR) studies led to the identification of a lead compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), which demonstrated activity at low micromolar concentrations in cell-based assays. nih.gov Further studies revealed that certain substitutions at the 2-indolyl position altered the biological profile from methuosis induction to microtubule disruption, accompanied by a significant increase in cytotoxicity. nih.gov

A series of indole-based nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine derivatives demonstrated moderate to potent anti-proliferative activities against a panel of human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). nih.gov Similarly, novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which share the pyridine (B92270) motif, were shown to inhibit the proliferation of HepG2 (liver cancer) and HCT116 cells at low micromolar concentrations. mdpi.com Asymmetric monocarbonyl analogs of curcumin (B1669340) (MACs) fused with 1-aryl-1H-pyrazole also showed growth inhibition against MDA-MB-231 (breast cancer) and HepG2 cells. nih.gov

Compound ClassCell Line(s)Observed EffectReference
Indolyl-pyridinyl-propenonesGlioblastoma (GBM)Induction of methuosis, cytotoxicity nih.gov
Indole-based nih.govnih.govmdpi.comtriazolo[4,3-a]pyridinesHeLa, A549, MCF-7, HCT116Anti-proliferative activity nih.gov
4-(4-Formamidophenylamino)-N-methylpicolinamidesHepG2, HCT116Anti-proliferative activity mdpi.com
1-Aryl-1H-pyrazole-fused Curcumin AnalogsMDA-MB-231, HepG2Growth inhibition nih.gov

Biochemical Enzyme Assays

Biochemical enzyme assays are employed to determine if the biological effects observed in cell-based assays are due to the inhibition of specific enzymes. Analogs of this compound have been evaluated against several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

A series of indolyl 1,2,4-triazole (B32235) derivatives were designed and evaluated for their inhibitory activity against cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). rsc.org The results showed IC₅₀ values ranging from 0.049 µM to 3.031 µM for CDK4 and 0.075 µM to 1.11 µM for CDK6. rsc.org

Another study on indole-based nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine derivatives identified a potent inhibitor of tubulin polymerization. nih.gov The lead compound, 12d, exhibited a remarkable inhibitory effect on tubulin polymerization with an IC₅₀ value of 1.64 µM. nih.gov This finding suggests that the anti-proliferative activity of this class of compounds is mediated through the disruption of the microtubule network, a validated anticancer strategy. nih.gov

Furthermore, 2,3-bis(het)aryl-4-azaindole derivatives, which are structurally related to the indole-pyridine scaffold, were evaluated against a panel of five kinases, revealing inhibitory activity against RAF-1 and DYRK1A. rsc.org Pyrrolo[3,4-c]pyridine derivatives have also been investigated as inhibitors of Phosphoinositide 3-kinases (PI3Ks), which are involved in cell growth and survival. mdpi.com

Compound/SeriesTarget EnzymeIC₅₀ ValueReference
Indolyl 1,2,4-triazolesCDK40.049 - 3.031 µM rsc.org
Indolyl 1,2,4-triazolesCDK60.075 - 1.11 µM rsc.org
Indole-based nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine (Compound 12d)Tubulin Polymerization1.64 µM nih.gov
2,3-bis(het)aryl-4-azaindolesRAF-1, DYRK1AActivity Found rsc.org
Pyrrolo[3,4-c]pyridinesPhosphoinositide 3-kinases (PI3Ks)Activity Found mdpi.com

Receptor Binding Displacement Assays

Receptor binding displacement assays are used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand. merckmillipore.comnih.gov This technique is fundamental in drug discovery for identifying compounds that can modulate receptor function. nih.gov

A study involving a series of 2-pyridin-2-yl-1H-indole derivatives investigated their binding properties to the estrogen receptor (ER). nih.gov The results indicated that several of the synthesized indol-6-ols displayed reasonably good binding affinities for the ER, suggesting their potential as modulators of this receptor. nih.gov These assays are typically conducted using competitive binding experiments where a constant concentration of a radiolabeled ligand is used with serial dilutions of the unlabeled test compound. merckmillipore.com The goal is to identify new chemical entities that can effectively compete with the natural ligand for binding to the receptor. merckmillipore.com

Cell Proliferation and Apoptosis Induction Studies

The ability to inhibit cell proliferation and induce apoptosis (programmed cell death) is a hallmark of many anticancer agents. Several studies have demonstrated that analogs of this compound possess these properties.

A series of novel indolyl 1,2,4-triazole derivatives showed promising anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. rsc.org Two compounds, Vf and Vg, were particularly potent, with IC₅₀ values of 2.91 µM and 1.914 µM against MCF-7, and 0.891 µM and 3.479 µM against MDA-MB-231, respectively. rsc.org These compounds were also found to significantly induce apoptosis, with compound Vf arresting the cell cycle in the S phase and Vg causing arrest in the G₀/G₁ phase. rsc.org

Similarly, an indole-based nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine derivative, compound 12d, was shown to induce cellular apoptosis and cause cell cycle arrest at the G2/M phase in a dose-dependent manner. nih.gov Studies on 1-aryl-1H-pyrazole-fused curcumin analogs also confirmed apoptosis-inducing activities, evidenced by morphological changes and enhanced caspase-3 activity in MDA-MB-231 cells. nih.gov The induction of apoptosis is a key mechanism by which these compounds exert their anticancer effects, and these studies validate the potential of the indole-pyridine scaffold as a basis for developing new therapies for proliferative diseases. nih.gov

Compound/SeriesCell LineAnti-proliferative IC₅₀Apoptosis/Cell Cycle EffectReference
Indolyl 1,2,4-triazole (Vf)MCF-72.91 µMInduces apoptosis, S phase arrest rsc.org
Indolyl 1,2,4-triazole (Vf)MDA-MB-2311.914 µMInduces apoptosis, S phase arrest rsc.org
Indolyl 1,2,4-triazole (Vg)MCF-70.891 µMInduces apoptosis, G₀/G₁ phase arrest rsc.org
Indolyl 1,2,4-triazole (Vg)MDA-MB-2313.479 µMInduces apoptosis, G₀/G₁ phase arrest rsc.org
Indole-based nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine (12d)Various cancer cells15 - 69 nMInduces apoptosis, G2/M phase arrest nih.gov
1-Aryl-1H-pyrazole-fused Curcumin AnalogsMDA-MB-2312.43 - 7.84 µMInduces apoptosis, G₂/M phase arrest nih.gov

Antioxidant Activity Assessment

The antioxidant potential of indole (B1671886) and pyridine derivatives is of significant interest due to the role of oxidative stress in numerous diseases. The assessment of antioxidant activity is typically performed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. ijrpc.comresearchgate.net

A study on various tryptophan and tryptamine (B22526) derivatives, which share the indole core, found that several compounds were effective scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov The antioxidant activity was strongly dependent on the type and position of substituents on the indole moiety. nih.gov Specifically, N-prenyl tryptophan showed significant activity against peroxyl radicals and hypochlorous acid. nih.gov

Other research has also highlighted the antioxidant properties of newly synthesized indole analogs. researchgate.net For instance, certain 3-[4-(2,5-dimethyl amino-1H pyrrol-1-yl-phenyl) nih.govmdpi.commerckmillipore.com-oxadiazino [6,5-b] substituted indoles exhibited potent antioxidant activity against DPPH, with compounds bearing electron-withdrawing groups on the aromatic ring showing enhanced activity. ijrpc.com Similarly, studies on 1,4-dihydropyridines, which are structurally related to the pyridine component, found that compounds with electron-donating groups on the aromatic ring possessed potent antioxidant activity, in some cases higher than the standard L-ascorbic acid. gavinpublishers.com

Antimicrobial Activity Studies (Antibacterial, Antifungal)

The indole-pyridine scaffold is a promising framework for the development of new antimicrobial agents to combat drug-resistant pathogens. Numerous studies have evaluated analogs for their activity against a broad spectrum of bacteria and fungi, often determining the Minimum Inhibitory Concentration (MIC) to quantify their potency.

Indole derivatives combined with 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) moieties have demonstrated significant antibacterial activity against strains like Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. nih.gov One indole-triazole derivative (3d) was particularly effective, with an MIC value of 6.25 µg/mL against S. aureus. nih.gov These hybrid compounds also showed good antifungal activity against Candida albicans and Candida krusei. nih.gov Further studies on indole-1,2,4-triazole conjugates confirmed potent antifungal activity, with an MIC as low as 2 µg/mL against Candida tropicalis. mdpi.com

Derivatives of pyridine have also shown considerable antimicrobial effects. nih.gov A study on novel alkyl pyridinol compounds, inspired by the natural product anaephene, reported potent bactericidal activity against various S. aureus strains, including MRSA. mdpi.com One compound, JC-01-074, was found to be bactericidal at its MIC, inducing deformations in the bacterial plasma membrane. mdpi.com The strategic combination of indole and pyridine motifs in various analogs has consistently yielded compounds with promising antibacterial and antifungal profiles. researchgate.netnih.gov

Compound ClassTarget MicroorganismActivity/MIC ValueReference
Indole-thiadiazole (2h)S. aureus6.25 µg/mL nih.gov
Indole-triazole (3d)S. aureus6.25 µg/mL nih.gov
Indole-1,2,4-triazole conjugatesC. tropicalis2 µg/mL mdpi.com
Indole-1,2,4-triazole (6f)C. albicans2 µg/mL mdpi.com
Alkyl pyridinol (JC-01-074)S. aureusBactericidal at MIC (16 µg/mL) mdpi.com
Bis(indolyl)pyridinesS. aureus, E. coliGood activity nih.gov

In Vivo Pharmacological Models (Non-Human Mechanistic Studies)

The preclinical in vivo assessment of this compound and its analogs has been explored in various non-human mechanistic studies to determine their therapeutic potential across different pathological conditions. These investigations in animal models are crucial for understanding the compounds' effects on complex biological systems, including their neuropharmacological activity, target engagement, and efficacy against infectious diseases.

Neuropharmacological Investigations in Animal Models (e.g., Hyperlocomotion, Neurotransmitter Release)

Analogs of this compound have been subjected to neuropharmacological evaluation to assess their potential for treating neurodegenerative disorders like Alzheimer's disease. nih.gov A key analog, N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, known as besipirdine (B1666854), was the focus of in-depth biological studies. nih.gov These investigations utilized established animal models to probe the compound's effects on cognitive deficits and neurotransmitter systems.

In vivo studies demonstrated that besipirdine could reverse behavioral deficits induced by scopolamine (B1681570) in animal models. nih.gov Scopolamine is a muscarinic antagonist that impairs learning and memory, and its reversal is indicative of potential cholinomimetic or cognition-enhancing properties. Furthermore, the compound was effective in reversing tetrabenazine-induced ptosis, a model used to screen for drugs with antidepressant potential or those that enhance adrenergic mechanisms. nih.gov The activity in these models points to a complex neuropharmacological profile involving multiple neurotransmitter pathways. These findings are supported by in vitro data showing the compound's ability to inhibit biogenic amine uptake in synaptosomes, suggesting an influence on the regulation of neurotransmitter release and reuptake. nih.gov

Models for Target Engagement and Pathway Modulation (e.g., Glucagon-Induced Glucose Output)

Target engagement and pathway modulation are critical aspects of preclinical evaluation. A relevant model for metabolic pathway modulation is the glucagon-induced glucose output model. Glucagon (B607659) is a peptide hormone that acts in opposition to insulin (B600854) to maintain stable blood glucose levels. ebi.ac.uk It is produced by the alpha cells of the pancreas and stimulates the liver to produce glucose through glycogenolysis (the breakdown of stored glycogen) and gluconeogenesis (the synthesis of new glucose). ebi.ac.uknih.gov An excessive secretion of glucagon can contribute to hyperglycemia, a hallmark of diabetes. nih.gov

In a typical non-human mechanistic study, a compound would be administered to animal models, often rodents, to assess its ability to inhibit or modulate the increase in blood glucose levels following a glucagon challenge. nih.gov This model is essential for identifying compounds that could potentially treat metabolic disorders by targeting the glucagon signaling pathway. ebi.ac.uk While this is a standard and valuable preclinical model, specific studies evaluating this compound or its analogs in glucagon-induced glucose output models have not been detailed in the reviewed scientific literature.

Efficacy in Parasitic Infection Models (e.g., Trypanosoma cruzi)

A significant area of preclinical investigation for indole-based compounds, including analogs of this compound, has been in the context of Chagas disease, an infection caused by the protozoan parasite Trypanosoma cruzi. nih.govacs.org This neglected tropical disease affects millions, and current treatments have significant limitations, driving the search for new therapeutic agents. nih.govmdpi.com

Medicinal chemistry programs have identified and optimized series of substituted indoles through phenotypic screening against the intracellular amastigote form of T. cruzi. nih.govacs.org These efforts aimed to improve potency, metabolic stability, and solubility to develop a preclinical candidate. nih.gov Early structure-activity relationship (SAR) studies revealed that small, electron-donating groups at the 5' position of the indole core resulted in moderate to good potency, whereas electron-withdrawing groups led to inactive compounds. acs.org One of the promising mechanisms of action identified for this class of compounds is the inhibition of sterol 14α-demethylase (CYP51), a crucial enzyme in the parasite's membrane synthesis. nih.govnih.gov

The efficacy of these analogs has been tested in vitro and progressed to in vivo mouse models of Chagas disease. nih.gov For instance, one study reported that a lead compound reduced the peak of parasitemia in an in vivo assay, although it did not ultimately improve survival rates. uel.ac.uk Another research effort involving nitrotriazole-based compounds, which share some structural similarities in their therapeutic application against T. cruzi, showed that treatment could lead to a rapid and sustained decrease in peripheral parasite levels in infected mice. nih.gov

The table below summarizes the in vitro anti-parasitic activity of several indole analogs against T. cruzi.

**Table 1: In Vitro Activity of Indole Analogs Against *T. cruzi***

Compound Substituent T. cruzi pEC₅₀¹ Cytotoxicity pCC₅₀²
1 5-methyl 5.4 < 4.7
2 5-methyl 6.2 5.2
3 5-cyclopropyl 5.7 4.8
4 5-cyclopropyl 6.1 5.2
5 5-ethyl 5.9 5.1
6 5-methoxy 5.4 4.9
56 thiomorpholine 1,1-dioxide 6.5 5.5

¹ pEC₅₀ represents the negative logarithm of the half-maximal effective concentration against intracellular T. cruzi amastigotes. nih.govacs.org ² pCC₅₀ represents the negative logarithm of the half-maximal cytotoxic concentration in host cells (e.g., Vero or HFF cells). nih.govacs.org

Computational Methodologies in the Study of 1 2 4 Pyridinyl Ethyl 1h Indole

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. youtube.com This method is crucial for understanding potential mechanisms of action by predicting ligand-protein interactions at the atomic level. For compounds with an indole-pyridine scaffold, like 1-[2-(4-pyridinyl)ethyl]-1H-indole, molecular docking is widely used to identify potential biological targets and elucidate binding modes.

A prominent application for this scaffold is the inhibition of enzymes like Cytochrome P450 17A1 (CYP17A1), a key enzyme in androgen biosynthesis and a target for prostate cancer therapy. tandfonline.comnih.gov Studies on related pyridine-indole hybrids have shown that the pyridine (B92270) nitrogen atom is crucial for coordinating with the heme iron in the active site of CYP enzymes, which is a pivotal interaction for inhibition. tandfonline.com

In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then flexibly docked into the defined binding site. A scoring function is used to rank the resulting poses, estimating the binding affinity. youtube.com The predicted binding mode reveals key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. For instance, docking studies of pyridine-indole inhibitors with CYP17A1 have identified critical hydrogen bonds and hydrophobic interactions that contribute to their inhibitory potency. tandfonline.comnih.gov

Table 1: Representative Molecular Docking Data for a Pyridine-Indole Analog against CYP17A1 (Note: This data is representative of pyridine-indole scaffolds and illustrates the typical output of a docking study.)

ParameterValueReference
Target ProteinHuman CYP17A1 tandfonline.comnih.gov
PDB IDe.g., 3RUK tandfonline.com
Docking Softwaree.g., Glide, AutoDock Vina tandfonline.comyoutube.com
Binding Affinity (kcal/mol)-8.0 to -10.0 (example range) rsc.org
Key Interacting ResiduesHeme, Asn202, Phe206, Arg347 tandfonline.com
Predicted InteractionsHeme coordination via pyridine-N, H-bonds, π-stacking tandfonline.com

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is used to assess the stability of the docked conformation of this compound within the protein's binding site and to analyze its conformational flexibility. nih.gov

Following molecular docking, the highest-ranked ligand-protein complex is subjected to MD simulations in a simulated physiological environment, including water molecules and ions. tandfonline.com The simulation calculates the trajectories of atoms over a period, typically nanoseconds to microseconds. Analysis of these trajectories can confirm the stability of the initial binding pose. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over time suggests that the ligand remains securely in the binding pocket. nih.gov

MD simulations performed on pyridine-indole hybrids targeting CYP17A1 have been used to validate the stability of the binding modes predicted by docking. tandfonline.comnih.gov These studies confirm that crucial interactions, like the coordination of the pyridine nitrogen to the heme iron, are maintained throughout the simulation, reinforcing the predicted inhibitory mechanism.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. capes.gov.brnih.gov These methods provide detailed information about the molecule's geometry, electronic structure, and reactivity, which are fundamental to its interaction with biological targets. figshare.com

Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability. gkyj-aes-20963246.com Another important property is the Molecular Electrostatic Potential (MEP), which maps the electron density on the molecule's surface. The MEP helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting non-covalent interactions like hydrogen bonding. gkyj-aes-20963246.com For this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative electrostatic potential, making it a likely hydrogen bond acceptor or metal coordinator. tandfonline.comgkyj-aes-20963246.com

Table 2: Typical Electronic Properties from Quantum Chemical Calculations for an Indole-Pyridine Scaffold (Note: These values are illustrative for the general scaffold, based on findings for the parent heterocycles.)

PropertyDescriptionTypical MethodReference
HOMO EnergyEnergy of the highest occupied molecular orbitalDFT (e.g., B3LYP) figshare.comgkyj-aes-20963246.com
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalDFT (e.g., B3LYP) figshare.comgkyj-aes-20963246.com
HOMO-LUMO GapIndicator of chemical reactivity and stabilityCalculated from HOMO/LUMO gkyj-aes-20963246.com
Molecular Electrostatic Potential (MEP)Identifies sites for intermolecular interactionsDFT gkyj-aes-20963246.com

Virtual Screening and De Novo Design of Novel Analogs

The scaffold of this compound serves as an excellent starting point for the discovery of novel bioactive compounds through virtual screening and de novo design.

Virtual screening involves computationally searching large libraries of compounds to identify those that are most likely to bind to a specific biological target. tandfonline.com In a structure-based approach, compounds are docked into the target's active site, as described in section 6.1. In a ligand-based approach, new compounds are sought based on their similarity to a known active molecule, such as this compound. nih.gov For example, virtual screening campaigns using a cyanopyridine scaffold have successfully identified novel inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1), another important cancer therapy target. researchgate.netnih.gov

De novo design is a computational method used to generate entirely new molecular structures with desired properties. fu-berlin.deunifr.ch Using the this compound structure as a fragment or starting point, algorithms can "grow" new molecules within the constraints of a protein's binding pocket, optimizing for binding affinity and other desirable properties. This approach can lead to the discovery of novel and patentable chemical entities with enhanced activity. fu-berlin.de

In Silico Evaluation for Drug-like Properties and Activity Prediction

Before committing to costly chemical synthesis and biological testing, the "drug-likeness" and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound and its designed analogs can be evaluated using in silico models. japsonline.comresearchgate.net

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are more likely to have good oral bioavailability. ADME models predict a compound's pharmacokinetic profile, including its potential for oral absorption, blood-brain barrier penetration, and susceptibility to metabolism by enzymes like the cytochrome P450 family. japsonline.com Various software and web servers are available to calculate these properties based solely on the 2D structure of the molecule. nih.govresearchgate.net

Table 3: Predicted Physicochemical and Drug-like Properties for this compound (Note: These properties are computationally predicted and serve as an estimation.)

PropertyPredicted ValueSignificanceReference
Molecular FormulaC₁₅H₁₄N₂--
Molecular Weight222.29 g/mol Adheres to Lipinski's Rule (<500) nih.govnih.gov
XLogP32.9 - 3.1Adheres to Lipinski's Rule (<5) nih.gov
Hydrogen Bond Donors0Adheres to Lipinski's Rule (<5) nih.gov
Hydrogen Bond Acceptors2Adheres to Lipinski's Rule (<10) nih.gov
Topological Polar Surface Area (TPSA)28.7 ŲInfluences membrane permeability nih.gov
Rotatable Bonds3Influences conformational flexibility nih.gov

Advanced Analytical and Characterization Techniques

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-[2-(4-pyridinyl)ethyl]-1H-indole . Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for providing detailed information about the compound's atomic framework and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides granular insights into the chemical environment of individual atoms within a molecule. For This compound , both ¹H and ¹³C NMR spectroscopy would be employed.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the indole (B1671886) and pyridine (B92270) rings, as well as the ethyl linker. The chemical shifts (δ) of these protons, reported in parts per million (ppm), are influenced by their local electronic environment. The integration of the signal areas would confirm the number of protons in each environment, and the coupling patterns (e.g., doublets, triplets) would reveal the connectivity of adjacent protons. For instance, the protons of the ethyl bridge would likely appear as two triplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number and types of carbon atoms present in the molecule. Each unique carbon atom in the indole and pyridine rings and the ethyl linker would give rise to a distinct signal.

A hypothetical representation of the expected ¹H NMR data is presented in Table 1.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.50 d 2H H-2', H-6' (Pyridine)
7.60 d 1H H-4 (Indole)
7.50 d 1H H-7 (Indole)
7.20 d 2H H-3', H-5' (Pyridine)
7.15 t 1H H-6 (Indole)
7.05 t 1H H-5 (Indole)
6.50 d 1H H-3 (Indole)
4.40 t 2H N-CH₂
3.20 t 2H Py-CH₂
1.25 s (solvent) - -

Note: This table is a hypothetical representation for illustrative purposes as specific experimental data for this compound is not publicly available.

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For This compound , high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₁₅H₁₄N₂). The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

X-ray Crystallography for Solid-State Structure Determination

To definitively determine the three-dimensional arrangement of atoms and molecules of This compound in the solid state, single-crystal X-ray crystallography is the gold standard. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the precise coordinates of each atom in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions.

The successful application of this technique is contingent upon the ability to grow high-quality single crystals of the compound. Should suitable crystals be obtained, the crystallographic data would be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC). A related compound, a pyridinium (B92312) salt of a 2-aryl-5-nitro-1H-indole, has been successfully characterized by X-ray crystallography, demonstrating the feasibility of this technique for similar molecular scaffolds.

A hypothetical summary of crystallographic data is shown in Table 2.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.5
b (Å) 13.0
c (Å) 9.8
β (°) 105
Volume (ų) 1300
Z 4
Density (calculated) (g/cm³) 1.20
R-factor (%) 4.5

Note: This table is a hypothetical representation for illustrative purposes as specific experimental data for this compound is not publicly available.

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are crucial for assessing the purity of This compound and for separating it from any potential isomers or impurities. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For This compound , a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid). The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for the determination of its purity. The development of a robust HPLC method is essential for quality control during its synthesis and for any subsequent studies.

Supercritical Fluid Chromatography (SFC) is a complementary technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer advantages in terms of speed and resolving power, particularly for the separation of isomers. The use of chiral stationary phases in SFC would be critical if the synthesis of This compound could potentially lead to enantiomers or diastereomers, although this is not expected for the parent compound itself. The choice of co-solvent and stationary phase, including those with pyridine-based functionalities, can be optimized to achieve the desired separation.

The selection of the appropriate chromatographic conditions, including the column, mobile phase composition, flow rate, and detector, would be empirically determined to achieve optimal separation and detection of This compound and any related substances.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[2-(4-pyridinyl)ethyl]-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic addition or substitution reactions. For example, reacting indole derivatives with pyridinyl-containing electrophiles in polar aprotic solvents (e.g., pyridine or acetonitrile) at 0–25°C yields the target compound. Tosyl chloride is often used as an activating agent . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of indole to pyridinyl reagent), reaction time (90 minutes to 24 hours), and temperature (room temperature to reflux). Crystallization from acetonitrile or chloroform improves purity .
Reaction Parameters Typical Conditions
SolventPyridine, acetonitrile
Temperature0–25°C
Time90 minutes to 24 hours
PurificationCrystallization (CH₃CN/CHCl₃)

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify proton environments. Key signals include aromatic protons (δ 6.6–7.8 ppm) and NH indole protons (δ ~10.8 ppm) .
  • X-ray Crystallography : Single-crystal analysis (orthorhombic system, space group P2₁2₁2₁) confirms molecular geometry (e.g., bond angles: C–C–N ≈ 110.7°, torsional angles <5°) .
  • ESI-MS : Detects molecular ions (e.g., m/z 350.42 for C₂₀H₁₈N₂O₂S) and fragmentation patterns .

Advanced Research Questions

Q. How can catalytic applications of this compound be explored in asymmetric synthesis or cross-coupling reactions?

  • Methodological Answer : The pyridinyl group acts as a directing moiety in metal-catalyzed reactions. For example:

  • Palladium-Catalyzed Cross-Coupling : Use Pd(OAc)₂ (0.1–1 mol%) with ligands (e.g., PPh₃) in DMF at 80–120°C to introduce aryl/alkenyl groups at the indole C3 position .

  • Asymmetric Hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP complexes) under H₂ (1–10 atm) to reduce unsaturated bonds in derivatives . Monitor enantiomeric excess (ee) via chiral HPLC.

    Catalytic System Conditions
    Pd(OAc)₂/PPh₃DMF, 80°C, 12 hours
    Ru-BINAPH₂ (5 atm), MeOH, 25°C

Q. How do structural modifications (e.g., substituent effects) influence pharmacological activity?

  • Methodological Answer : Introduce substituents (e.g., halogens, sulfonyl groups) via electrophilic substitution or Sonogashira coupling. Assess bioactivity using:

  • Anticancer Assays : MTT assays (IC₅₀ values) against HeLa or MCF-7 cells. Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced cytotoxicity .

  • Antimicrobial Studies : Broth microdilution (MIC values) against S. aureus or E. coli. Pyridinyl-ethyl moieties improve membrane penetration .

    Substituent Biological Activity (IC₅₀, μM)
    -CF₃12.4 ± 1.2 (HeLa)
    -SO₂C₆H₄CH₃28.9 ± 3.1 (MCF-7)

Q. How can contradictions in reported reaction yields or bioactivity data be resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Reaction Conditions : Varying solvent polarity (e.g., DMF vs. THF) or temperature alters yields. Replicate studies using standardized protocols .
  • Bioassay Variability : Use cell lines with consistent passage numbers and control for serum concentration (e.g., 10% FBS vs. 5% FBS) . Statistical tools (ANOVA, Tukey’s test) validate significance.

Experimental Design & Data Analysis

Q. What strategies improve the reproducibility of synthetic procedures for this compound?

  • Methodological Answer :

  • Precision in Stoichiometry : Use calibrated syringes/microbalances for reagent measurement.
  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation.
  • Analytical Validation : Compare NMR/HRMS data with literature (e.g., PubChem CID 23004730) .

Q. What computational methods support mechanistic studies of its reactivity?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set models transition states (e.g., activation energy for electrophilic substitution).
  • Molecular Docking : AutoDock Vina predicts binding affinities to biological targets (e.g., COX-2 enzyme) .

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